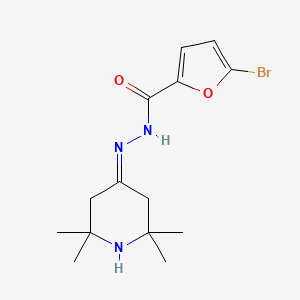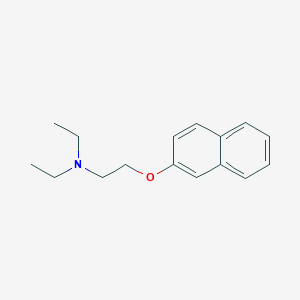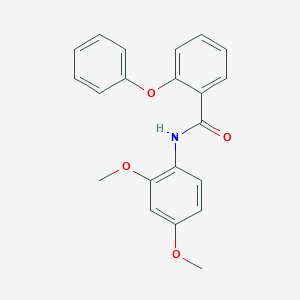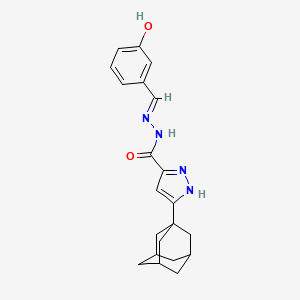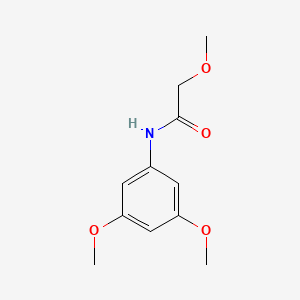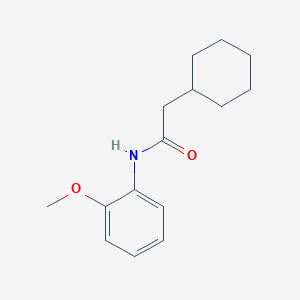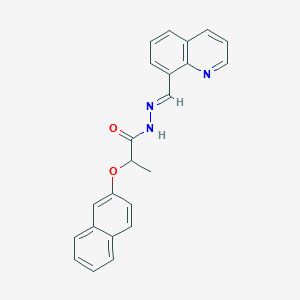
2-(2-naphthyloxy)-N'-(8-quinolinylmethylene)propanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-naphthyloxy)-N'-(8-quinolinylmethylene)propanohydrazide, commonly known as NQH, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. NQH belongs to the class of hydrazide derivatives and has a molecular formula of C23H18N4O2.
Mecanismo De Acción
The mechanism of action of NQH is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in various metabolic pathways. NQH has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the activity of HIV protease, which is essential for the replication of the virus.
Biochemical and Physiological Effects:
NQH has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of many diseases. NQH has also been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of NQH is its broad-spectrum activity against various pathogens. It is also relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. However, one of the limitations of NQH is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on NQH. One area of interest is the development of NQH derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of NQH and its derivatives. NQH has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Further research is needed to determine the efficacy and safety of NQH in the treatment of these diseases.
Métodos De Síntesis
The synthesis of NQH involves the reaction of 2-naphthol and 8-hydroxyquinoline with propanohydrazide in the presence of a catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain NQH in a pure form.
Aplicaciones Científicas De Investigación
NQH has been studied extensively for its potential therapeutic applications. It has been shown to exhibit antibacterial, antifungal, antitumor, and antiviral activities. NQH has also been found to possess antioxidant properties and can scavenge free radicals. Due to these properties, NQH has been investigated for its potential use in the treatment of various diseases such as cancer, HIV, and Alzheimer's disease.
Propiedades
IUPAC Name |
2-naphthalen-2-yloxy-N-[(E)-quinolin-8-ylmethylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-16(28-21-12-11-17-6-2-3-7-19(17)14-21)23(27)26-25-15-20-9-4-8-18-10-5-13-24-22(18)20/h2-16H,1H3,(H,26,27)/b25-15+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDUREBJHYCBEZ-MFKUBSTISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=CC2=C1N=CC=C2)OC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=CC2=C1N=CC=C2)OC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-isopropylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5702083.png)
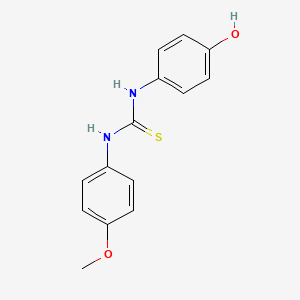
![1-(4-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5702089.png)
![4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5702098.png)
![2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid](/img/structure/B5702110.png)
